6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Description
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological activities, including their use as central nervous system agents
Properties
CAS No. |
2742659-78-3 |
|---|---|
Molecular Formula |
C11H15BrClNO |
Molecular Weight |
292.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves the following steps:
Bromination: The starting material, 9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include debrominated compounds.
Scientific Research Applications
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: The compound is used to investigate the mechanisms of action of benzazepine derivatives on the central nervous system.
Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound may be used in the synthesis of other pharmacologically active benzazepine derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, such as dopamine and serotonin receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- 6-fluoro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- 6-iodo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Uniqueness
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can affect the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it distinct from its chloro, fluoro, and iodo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
